N8,2-dihydroxy-N1-phenyloctanediamide
Description
N8,2-Dihydroxy-N1-phenyloctanediamide (hereafter referred to as Compound 104) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Its structure features:
- An octanediamide backbone with hydroxyl groups at positions 2 and 6.
- A phenyl group substituted at the N1 position.
- A hydroxamic acid moiety (N-hydroxyamide), critical for zinc chelation in HDAC active sites .
Compound 104 is part of a broader class of SAHA (suberoylanilide hydroxamic acid) analogs designed to optimize HDAC inhibition by modifying substituents on the cap group (N1 position) and the linker region (alkyl chain) . HDAC inhibitors are therapeutic candidates for cancer and neurodegenerative diseases due to their role in epigenetic regulation.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N',2-dihydroxy-N-phenyloctanediamide |
InChI |
InChI=1S/C14H20N2O4/c17-12(9-5-2-6-10-13(18)16-20)14(19)15-11-7-3-1-4-8-11/h1,3-4,7-8,12,17,20H,2,5-6,9-10H2,(H,15,19)(H,16,18) |
InChI Key |
ZJKUBOBFXFZYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCCCCC(=O)NO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,2-dihydroxy-N1-phenyloctanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylamine and octanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N8,2-dihydroxy-N1-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N8,2-dihydroxy-N1-phenyloctanediamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in gene expression regulation and its effects on cellular processes.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N8,2-dihydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular pathways and processes, including cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
Compound 104 and its analogs share a hydroxamic acid core but differ in substituents, chain length, and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Table 2: Hypothesized HDAC Inhibitory Activity*
| Compound ID | Predicted HDAC Inhibition (Relative to SAHA) | Rationale |
|---|---|---|
| 104 | High | Dual hydroxyl groups enhance zinc chelation; phenyl optimizes cap interactions. |
| 2b | Moderate | Small N1-pentyl minimizes steric hindrance but lacks 2-hydroxyl. |
| 2c | Moderate-Low | Benzyl group introduces moderate steric bulk. |
| 2d | Low | Phenethyl substituent increases steric hindrance. |
| 2e | Low | Bulky biphenyl-4-methyl group impedes enzyme binding. |
| 102 | Low | Methoxy at position 2 reduces zinc chelation; shorter C7 chain. |
| 105 | Moderate | Methoxy at position 2 but retains C8 chain length. |
Spectral and Analytical Data
- NMR and IR : Compounds 2b–2e exhibit characteristic hydroxamic acid peaks, including N–OH stretching (~3150–3300 cm⁻¹) and carbonyl signals (1650–1750 cm⁻¹) in IR spectra. 13C NMR confirms phenyl and alkyl chain integration .
- HRMS : Molecular ion peaks align with theoretical values (e.g., 2b: [M+H]+ observed 335.2345 vs. calculated 335.2335) .
Q & A
Q. What are the standard synthetic routes for N8,2-dihydroxy-N1-phenyloctanediamide, and which characterization techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves coupling 8-oxo-8-(phenylamino)octanoic acid with hydroxylamine derivatives using TBTU (tetramethylfluoroformamidinium hexafluorophosphate) as a coupling agent in acetonitrile, followed by hydrogenolysis with palladium on carbon to remove protecting groups (e.g., benzyl groups) . Key characterization includes:
- 1H/13C NMR : To verify hydrogen and carbon environments (e.g., δ 7.25–7.38 ppm for aromatic protons, δ 171.8 ppm for carbonyl carbons).
- IR Spectroscopy : Confirming functional groups (e.g., 1661 cm⁻¹ for amide C=O stretching).
- HRMS : Validating molecular mass (e.g., observed [M]+ at m/z 444.2424 vs. calculated 444.2413).
Table 1 : Example reaction conditions from :
| Reagent/Condition | Quantity/Role |
|---|---|
| TBTU | 0.9 mmol (coupling agent) |
| Diisopropylethylamine | 1.2 mmol (base) |
| Chromatography | 30–40% ethyl acetate/hexanes |
Q. Which in vitro assays are most reliable for assessing the HDAC inhibitory activity of this compound?
- Methodological Answer : Common assays include:
- Fluorometric HDAC Activity Kits : Measures deacetylation of fluorescent substrates (e.g., Boc-Lys(Ac)-AMC).
- Cell-Based Assays : HDAC-overexpressing cell lines (e.g., HeLa) treated with the compound, followed by Western blot analysis of histone H3/H4 acetylation levels.
- Isozyme-Specific Profiling : Recombinant HDAC isoforms (HDAC1, HDAC2) tested to determine IC50 values.
Advanced Research Questions
Q. How do structural modifications to the hydroxamic acid moiety influence HDAC isoform selectivity in this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Hydroxamate Chain Length : Extending the alkyl chain (e.g., octanediamide vs. hexanediamide) can alter binding to HDAC catalytic pockets.
- Phenyl Substituents : Electron-withdrawing groups on the phenyl ring may enhance HDAC2 affinity by optimizing π-π interactions.
Advanced Technique : X-ray crystallography of HDAC2-inhibitor complexes to map binding interactions.
Q. What computational strategies can predict the binding mode and affinity of this compound with HDAC2?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model the compound into HDAC2’s active site (PDB ID: 3MAX) to estimate binding energies.
- Molecular Dynamics (MD) Simulations : Assess stability of inhibitor-enzyme complexes over time (e.g., 100 ns simulations).
- HPC Resources : Leverage supercomputers (e.g., N8’s Bede platform) for large-scale simulations .
Q. How should researchers resolve discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer : Potential sources of variability include:
- Assay Conditions : Differences in substrate concentration, pH, or incubation time.
- Compound Purity : Validate via HPLC (≥95% purity) and HRMS.
- Cell Permeability : Use cell-free vs. cell-based assays to distinguish intrinsic enzyme inhibition from cellular uptake effects.
Recommendation : Cross-validate results with a reference inhibitor (e.g., SAHA) under standardized protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
